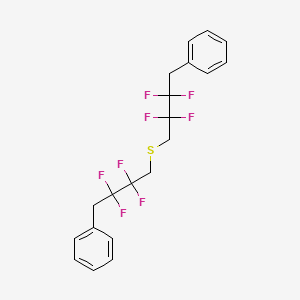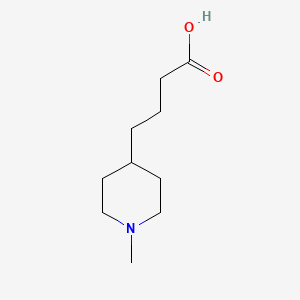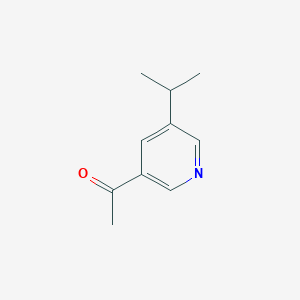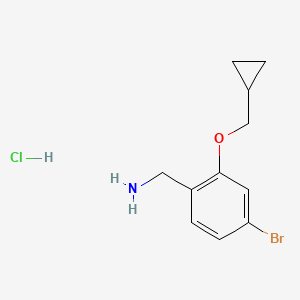![molecular formula C10H13FN5O6P B12068252 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a dihydroxyoxolane ring, and a fluorophosphinic acid group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid typically involves multiple steps, starting with the preparation of the purine base and the dihydroxyoxolane ring. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phosphinic acid derivatives, protecting groups for the hydroxyl and amino functionalities, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyoxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the fluorophosphinic acid group.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydroxyoxolane ring can yield ketones, while nucleophilic substitution can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with nucleic acids makes it valuable for investigating DNA and RNA processes.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its interactions with biological molecules can be harnessed to develop drugs targeting specific diseases, such as cancer or viral infections.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting DNA and RNA processes. The fluorophosphinic acid group can interact with enzymes, inhibiting or modulating their activity. These interactions can lead to changes in cellular pathways and biological functions, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Known for its keto-enol tautomerism and use in various chemical reactions.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness
What sets [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid apart from these similar compounds is its complex structure, which allows for a broader range of chemical reactions and applications. Its ability to interact with nucleic acids and enzymes makes it particularly valuable in biological and medical research.
Propriétés
Formule moléculaire |
C10H13FN5O6P |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14) |
Clé InChI |
PZWOGYWWDIXJIB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)




